2,4-Difluoro-3-methoxyphenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

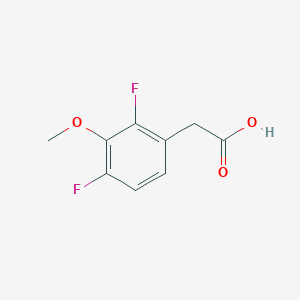

2,4-Difluoro-3-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its unique structural properties, which include two fluorine atoms and a methoxy group attached to a phenylacetic acid backbone .

Méthodes De Préparation

The synthesis of 2,4-Difluoro-3-methoxyphenylacetic acid typically involves multiple steps, starting with the fluorination of a suitable precursor. One common method involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reagent to introduce the acetic acid moiety . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Analyse Des Réactions Chimiques

2,4-Difluoro-3-methoxyphenylacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and the reagents used .

Applications De Recherche Scientifique

Pharmaceutical Research

Anticancer Applications

2,4-Difluoro-3-methoxyphenylacetic acid serves as a vital intermediate in the synthesis of compounds targeting overactive signal transduction pathways associated with cancer. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7). For instance, compounds derived from this acid have shown IC50 values as low as 0.075 µM, indicating potent activity coupled with low toxicity towards non-cancerous cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies reveal efficacy against multi-drug resistant strains of pathogens such as Staphylococcus aureus, suggesting potential applications in treating infectious diseases.

Biomedical Research

Mechanism of Action

While the specific mechanism of action for this compound is not thoroughly documented, similar compounds have demonstrated enhanced interactions with biological targets due to the presence of fluorine atoms. These atoms increase lipophilicity and metabolic stability, which are crucial for drug design .

Case Study: Cryptosporidiosis Treatment

In a study focusing on cryptosporidiosis caused by the parasite Cryptosporidium, compounds related to this compound exhibited EC50 values around 0.17 µM, highlighting their potential as therapeutic agents against this infection .

Chemical Research

Synthesis and Reactions

The compound undergoes various chemical reactions including esterification and amide formation. These reactions can be catalyzed using common reagents such as sulfuric acid or dicyclohexylcarbodiimide (DCC), leading to the formation of esters and amides respectively. The unique difluoro and methoxy substituents significantly influence its reactivity and potential applications in synthetic chemistry.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Effective against multi-drug resistant strains.

- Anticancer Activity: Potent inhibition of cancer cell proliferation.

- Mechanism Insights: Enhanced interaction with biological targets due to fluorine substituents.

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-3-methoxyphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atoms and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity . Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparaison Avec Des Composés Similaires

2,4-Difluoro-3-methoxyphenylacetic acid can be compared to other fluorinated phenylacetic acids, such as:

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring . The unique combination of fluorine atoms and a methoxy group in this compound contributes to its distinct chemical and biological properties .

Activité Biologique

Chemical Structure and Properties

2,4-Difluoro-3-methoxyphenylacetic acid (DFM) is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol. It features a phenylacetic acid backbone with two fluorine atoms and a methoxy group as substituents. This unique structure may contribute to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

The biological activity of DFM is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that the presence of fluorine in the structure enhances the potency of compounds in this class, affecting their binding affinity and biological efficacy .

Enzyme Inhibition

DFM has been studied for its potential as an enzyme inhibitor. In particular, it shows promise in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases like cancer and inflammation. The compound's ability to modulate enzyme activity suggests a mechanism where it competes with natural substrates or alters enzyme conformation .

Case Studies

- Anti-Inflammatory Properties : Preliminary studies have indicated that DFM may exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory disease models. Its structural similarity to known anti-inflammatory agents suggests it could function similarly by inhibiting pro-inflammatory pathways .

- Anticancer Activity : In vitro studies have shown that DFM can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings warrant further investigation into its efficacy as a chemotherapeutic agent .

- Phytotoxic Effects : Research has also explored the phytotoxic properties of phenylacetic acid derivatives, including DFM. For instance, related compounds have been shown to inhibit plant growth by affecting root development and nutrient uptake, indicating potential applications in agricultural pest management .

Comparative Analysis

A comparison with similar compounds reveals that DFM shares structural features with other fluorinated phenylacetic acids but exhibits distinct biological activities due to its specific substituents. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms, methoxy group | Anti-inflammatory, anticancer |

| 3-Methoxyphenylacetic acid | Methoxy group only | Phytotoxic |

| 2-Fluoro-phenylacetic acid | One fluorine atom | Moderate enzyme inhibition |

Synthesis and Chemical Reactions

The synthesis of DFM typically involves multiple steps starting from 2,4-difluoro-3-methoxybenzaldehyde. Key reactions include:

- Oxidation : Converts functional groups to more reactive forms.

- Reduction : Can transform carboxylic acids into alcohols.

- Substitution Reactions : Fluorine atoms can be replaced under specific conditions .

Future Directions

Further studies are needed to elucidate the full spectrum of biological activities associated with DFM. Ongoing research aims to clarify its mechanisms of action and explore its potential therapeutic uses across various medical fields.

Propriétés

IUPAC Name |

2-(2,4-difluoro-3-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9-6(10)3-2-5(8(9)11)4-7(12)13/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCGWQOBPODKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.